molecular formula C16H21N3OS B2594713 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 391866-07-2

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2594713
CAS No.: 391866-07-2
M. Wt: 303.42
InChI Key: VLPTUWSYYVYHOL-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic chemical hybrid of two pharmacologically significant motifs: the adamantane cage and the 1,3,4-thiadiazole ring system. This molecular architecture is a subject of interest in several research fields, particularly in the development of novel bioactive agents. While specific biological data for this exact compound is limited in the public domain, its close structural analogues have demonstrated considerable promise in scientific studies. Compounds featuring the 5-(adamantan-1-yl)-1,3,4-thiadiazole scaffold have been investigated for their pronounced antimicrobial activities. Research on similar derivatives has shown marked efficacy against a panel of Gram-positive bacteria, with some also exhibiting activity against Gram-negative strains and the pathogenic fungus Candida albicans . Furthermore, the cyclopropanecarboxamide moiety is a key functional group in compounds that have been synthesized and tested for their antifungal activities, with some demonstrating effectiveness comparable to commercial fungicides . The incorporation of the rigid, lipophilic adamantane group is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability and influence the compound's interaction with biological targets . The 1,3,4-thiadiazole ring, on the other hand, is a privileged structure known for its diverse biological properties. The crystal structures of related adamantane-thiadiazole hybrids have been determined, revealing key supramolecular features such as N–H···N hydrogen bonding that contribute to the solid-state properties of these materials . This compound is intended for research applications only, including but not limited to the exploration of new antimicrobial agents, the study of structure-activity relationships (SAR) in heterocyclic chemistry, and as a building block in the synthesis of more complex molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c20-13(12-1-2-12)17-15-19-18-14(21-15)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-12H,1-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPTUWSYYVYHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically starts with adamantane-1-carbohydrazide. This intermediate is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues .

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antiviral properties . Studies suggest that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

In the field of drug development, this compound is explored as a pharmacophore , which may interact with specific biological targets such as enzymes or receptors involved in disease processes. Its structural features may enhance drug efficacy and selectivity.

Materials Science

The compound's unique properties are being utilized in the development of new materials with applications in coatings and polymers due to their thermal stability and resistance to degradation.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes.

Antiviral Properties

Research indicated that this compound showed promising antiviral activity against certain viruses by inhibiting viral replication. The adamantane structure is believed to enhance the binding affinity to viral proteins.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The thiadiazole ring interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (Position 5) Substituents (Position 2) Melting Point (°C) Yield (%) Biological Activity (Reported)
N-[5-(adamantan-1-yl)-...cyclopropanecarboxamide Adamantane Cyclopropanecarboxamide Not reported Not reported Presumed antiviral/antimicrobial*
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Adamantane Methylamine 168–170 Not reported Antiviral (influenza, HIV), antimicrobial
Compound 5e () 4-Chlorobenzylthio 2-(5-isopropyl-2-methylphenoxy) 132–134 74 Antimicrobial (inference from substituents)
Compound 5k () Methylthio 2-(2-methoxyphenoxy) 135–136 72 Not specified (phenolic groups suggest enhanced solubility)

*Inferred from structural analogs (e.g., adamantane derivatives in ).

  • Adamantane vs. Other Substituents : The adamantane group in the target compound and 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine contrasts with sulfur-linked substituents (e.g., benzylthio in 5h ). Adamantane’s bulkiness may reduce conformational flexibility but improve lipid solubility, critical for blood-brain barrier penetration in antiviral applications.
  • Cyclopropanecarboxamide vs. This could alter binding kinetics in enzyme inhibition.

Physicochemical Properties

  • Melting Points: Adamantane-containing compounds (e.g., 168–170°C in ) exhibit higher melting points than non-adamantane derivatives (e.g., 132–136°C in 5e/5k ), likely due to enhanced crystallinity from rigid adamantane packing.

Crystallographic and Conformational Insights

  • The thiadiazole ring in adamantane derivatives is planar (r.m.s. deviation = 0.009 Å in ), with substituent orientation influencing intermolecular interactions. For example, the methylamine group in forms N–H⋯N hydrogen bonds, creating supramolecular chains. The cyclopropanecarboxamide in the target compound may exhibit distinct hydrogen-bonding patterns, affecting crystal packing and solubility .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves:

  • Formation of Thiosemicarbazide : Starting from adamantane-1-carbohydrazide treated with an isothiocyanate.
  • Cyclization : The thiosemicarbazide undergoes cyclization to yield the thiadiazole ring.

This compound can be further modified to produce various derivatives that may enhance its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial activity. For instance:

  • Study Findings : A series of 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, twelve out of seventeen compounds were found to be more effective than standard antibiotics like streptomycin and ampicillin .
CompoundActivity Against MRSAActivity Against E. coliActivity Against P. aeruginosa
Compound 8HighModerateHigh
Compound 12ModerateLowModerate

Antifungal Activity

The same derivatives also exhibited antifungal properties superior to reference drugs such as bifonazole and ketoconazole .

Anticancer Activity

The compound has shown promising results in anti-proliferative assays against various cancer cell lines (MCF-7, HepG-2, A549). Specific derivatives demonstrated IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, indicating their potential as anticancer agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : It disrupts bacterial cell wall synthesis by inhibiting enzymes like MurA and MurB.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the regulation of BAX and Bcl-2 proteins and inhibits cyclooxygenase enzymes involved in inflammatory pathways .

Comparative Studies

Comparative analysis with similar compounds reveals that variations in substituents significantly affect biological activity:

CompoundStructureAntibacterial ActivityAnticancer Activity
N-Ethyl derivativeAdamantane + Ethyl groupModerateLow
N-(4-Fluorophenyl) derivativeAdamantane + Fluorophenyl groupHighModerate

These differences highlight the importance of structural modifications in enhancing therapeutic efficacy.

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